molecular formula C12H15F3N2O2S B5848279 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5848279
M. Wt: 308.32 g/mol
InChI Key: NIOCHLHKASCPOY-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that features a piperazine ring substituted with a methylsulfonyl group and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 1-(methylsulfonyl)piperazine with a trifluoromethyl phenyl derivative under specific conditions. One common method includes the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes nucleophilic substitution reactions to introduce the trifluoromethyl phenyl group onto the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents like amines or thiols are often employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the piperazine ring provides a flexible scaffold for further modifications. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    1-(Methylsulfonyl)-4-[3-(difluoromethyl)phenyl]piperazine: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

    1-(Methylsulfonyl)-4-[3-(monofluoromethyl)phenyl]piperazine:

Uniqueness

1-(Methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

1-methylsulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-20(18,19)17-7-5-16(6-8-17)11-4-2-3-10(9-11)12(13,14)15/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOCHLHKASCPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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